2-CYANO-4-PHENYLPHENOL
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Overview
Description
2-CYANO-4-PHENYLPHENOL is an organic compound that features both a cyano group (-CN) and a phenyl group (-C6H5) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-PHENYLPHENOL typically involves the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions. The dehydration step uses an anhydride as a dehydrating agent, while the hydrolytic-acidification reaction employs a 10 to 30 mass percent alkaline solution at temperatures ranging from 100 to 150°C . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H2O2/HBr as reagents under mild and convenient conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous reactions involving salicylamide and phosgene. This method allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-PHENYLPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-CYANO-4-PHENYLPHENOL has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules and pathways.
Industry: The compound is used in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-CYANO-4-PHENYLPHENOL involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-CYANO-4-PHENYLPHENOL can be compared with other similar compounds such as:
4-Cyanophenol: Similar in structure but lacks the additional phenyl group, which affects its chemical properties and applications.
Phenylphenol: Lacks the cyano group, resulting in different reactivity and applications.
Bisphenol A: Contains two phenol groups but lacks the cyano group, leading to different uses and regulatory concerns
Properties
IUPAC Name |
2-hydroxy-5-phenylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZWXBZWLXSLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673489 |
Source
|
Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-28-6 |
Source
|
Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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